[(5-Nitrofuran-2-yl)methylidene]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Nitrofuran-2-yl)methylidene]propanedioic acid is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the nitrofuran moiety in the structure is crucial for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Nitrofuran-2-yl)methylidene]propanedioic acid typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further reacted to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Nitrofuran-2-yl)methylidene]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different products.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrofurans with different oxidation states, while reduction typically produces amine derivatives.
Wissenschaftliche Forschungsanwendungen
[(5-Nitrofuran-2-yl)methylidene]propanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new antimicrobial agents.
Wirkmechanismus
The exact mechanism of action of [(5-Nitrofuran-2-yl)methylidene]propanedioic acid is not fully understood. it is believed to exert its effects by interfering with bacterial enzymes involved in the degradation of glucose and pyruvate. This inhibition disrupts bacterial metabolism and leads to cell death . The compound may also generate reactive oxygen species that damage cellular components.
Vergleich Mit ähnlichen Verbindungen
[(5-Nitrofuran-2-yl)methylidene]propanedioic acid can be compared with other nitrofuran derivatives such as nitrofurazone and nitrofurantoin. These compounds share similar antibacterial properties but differ in their specific applications and mechanisms of action. For example:
Nitrofurazone: Used topically for skin infections.
Nitrofurantoin: Used orally for urinary tract infections.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
89898-81-7 |
---|---|
Molekularformel |
C8H5NO7 |
Molekulargewicht |
227.13 g/mol |
IUPAC-Name |
2-[(5-nitrofuran-2-yl)methylidene]propanedioic acid |
InChI |
InChI=1S/C8H5NO7/c10-7(11)5(8(12)13)3-4-1-2-6(16-4)9(14)15/h1-3H,(H,10,11)(H,12,13) |
InChI-Schlüssel |
RHOXTLQEQOIWMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.